
2-Chloro-9,10-diphenylanthracene
Descripción general
Descripción
2-Chloro-9,10-diphenylanthracene is a fluorescent dye used in glow sticks for a blue-green glow . It is a chlorinated derivative of 9,10-diphenylanthracene .
Molecular Structure Analysis
The molecular formula of 2-Chloro-9,10-diphenylanthracene is C26H17Cl . It has a molecular weight of 364.87 g/mol .Physical And Chemical Properties Analysis
2-Chloro-9,10-diphenylanthracene has a molecular weight of 364.87 g/mol . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Electrochemistry and Electrogenerated Chemiluminescence
2-Chloro-9,10-diphenylanthracene has been studied in the context of electrochemistry, particularly in its electro-oxidation properties. Peover and White (1967) discovered that 9,10-diphenylanthracene forms a relatively stable radical-cation during electro-oxidation, demonstrating significant electrochemical behavior (Peover & White, 1967). Additionally, electrogenerated chemiluminescence (ECL) of related compounds has been investigated, where K. Boto and A. Bard (1975) studied the ECL of 9,10-dichloro-9,10-dihydro-9,10-diphenylanthracene, a compound similar to 2-Chloro-9,10-diphenylanthracene (Boto & Bard, 1975).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of derivatives of 9,10-diphenylanthracene have been extensively studied. Shang and Blount (1974) focused on the electropreparation and characterization of derivatives of 9,10-diphenylanthracene (Shang & Blount, 1974). Zhang et al. (2008) synthesized single-crystal 9,10-diphenylanthracene nanoribbons and nanorods, which have potential applications in nanotechnology and materials science (Zhang et al., 2008).
Application in Organic Light Emitting Devices (OLEDs)
9,10-Diphenylanthracene derivatives have been explored for their use in organic light emitting devices (OLEDs). Pu et al. (2010) synthesized arylamino-9,10-diphenylanthracene derivatives and investigated their application in green light emitting devices, showcasing the material's potential in OLED technology (Pu et al., 2010).
Photophysical Studies
Studies on the photophysical properties of 9,10-diphenylanthracene derivatives have also been conducted. Johnson et al. (1971) investigated the oxygen quenching of delayed fluorescence in the solid state of 2-chloroanthracene and 9,10-diphenylanthracene, contributing to the understanding of their photophysical behaviors (Johnson et al., 1971).
Direcciones Futuras
Anthracene-based molecules like 2-Chloro-9,10-diphenylanthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties .
Propiedades
IUPAC Name |
2-chloro-9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFIWDPKYXMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348214 | |
| Record name | 2-Chloro-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9,10-diphenylanthracene | |
CAS RN |
43217-28-3 | |
| Record name | 2-Chloro-9,10-diphenylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43217-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-9,10-DIPHENYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5BB2U3W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



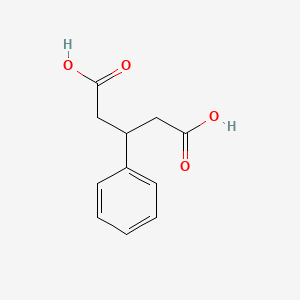

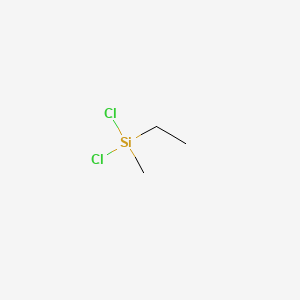
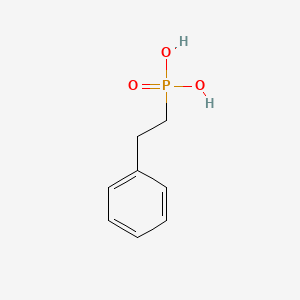

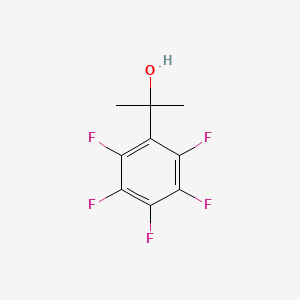
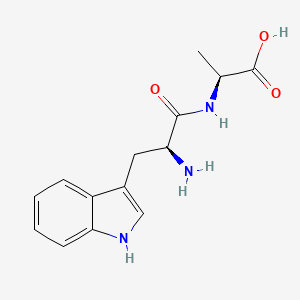
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)
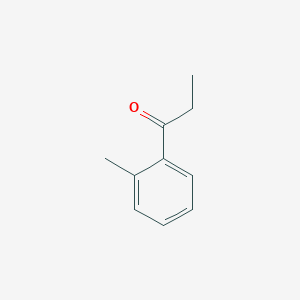
![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

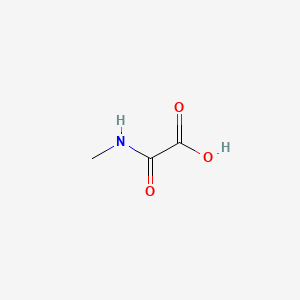
![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)
